molecular formula C14H19N3O3S B2607373 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide CAS No. 1787880-14-1

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide

Cat. No. B2607373
CAS RN: 1787880-14-1
M. Wt: 309.38
InChI Key: ZKFOXXGGAYFVMX-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.38. The purity is usually 95%.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The scientific research landscape surrounding N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide spans across various fields, including organic chemistry, pharmacology, and environmental science. This compound, like many in its category, is subject to extensive studies to understand its properties, potential applications, and implications for human health and the environment.

Environmental Impact and Detection

One significant area of research involves the environmental detection, impact, and management of compounds similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide. Studies on related substances, such as perfluorinated sulfonamides, have been conducted to assess their occurrence, partitioning, and potential for human exposure. Research by Shoeib et al. (2005) on perfluorinated alkyl sulfonamides, utilized in consumer products for surface protection, highlights the widespread presence of these compounds in indoor and outdoor environments, demonstrating significant implications for environmental health and safety Shoeib et al., 2005.

Pharmacological Research

Pharmacological studies often explore the therapeutic potentials and biochemical interactions of compounds, including their efficacy, mechanisms of action, and side effects. While specific studies on N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide are not directly cited here, research on structurally or functionally related compounds provides insights into how similar substances are analyzed for their medical applications. For instance, the study of methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), and its antitumor activity, as reported by Von Hoff Dd et al. (1978), exemplifies how novel compounds are evaluated for their potential as therapeutic agents Von Hoff Dd et al., 1978.

Toxicology and Safety Evaluations

The assessment of the toxicological profiles and safety of chemical compounds is crucial for understanding their impact on human health and the environment. Research on related substances, such as the toxicity studies associated with occupational exposure to specific anesthetics or industrial chemicals, sheds light on the methodologies employed to evaluate the safety profiles of chemical compounds. Bernstein et al. (1997) provided an example of this by documenting retinal toxicity associated with exposure to a fish anesthetic, illustrating the type of toxicological concerns that might be relevant for similar compounds Bernstein et al., 1997.

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-16-14(11-5-6-11)8-12(15-16)9-17(21(2,18)19)10-13-4-3-7-20-13/h3-4,7-8,11H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFOXXGGAYFVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide

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